4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidin-2-one ring, a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group, and a 3-fluoro-4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. The resulting oxadiazole ring is then further functionalized to introduce the pyrrolidin-2-one and phenyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reagent concentrations to ensure consistent product quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways. In biology, it has been studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug design.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Uniqueness: 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for a broader range of chemical reactions and biological activities compared to similar compounds.
Biological Activity
The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a pyrrolidinone core substituted with a cyclopropyl oxadiazole and a fluoromethylphenyl group. This unique arrangement may contribute to its selective biological activity.
Biological Activity Overview
Several studies have explored the biological activity of oxadiazole derivatives, including those similar to the compound . Key findings suggest that these compounds exhibit a range of pharmacological effects, including:
- Muscarinic Receptor Modulation : The cyclopropyloxadiazole derivative has been identified as a functionally selective M1 muscarinic receptor partial agonist with antagonistic properties at M2 and M3 receptors. This dual action may have implications for neuropharmacological applications, particularly in treating cognitive disorders .
- Anticancer Properties : Research indicates that derivatives containing the 1,2,4-oxadiazole moiety can demonstrate significant cytotoxic effects against various cancer cell lines. For instance, certain oxadiazole derivatives have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .
1. Muscarinic Receptor Activity
A study focused on the synthesis and evaluation of oxadiazole derivatives found that the compound acts as a selective M1 receptor partial agonist. This selectivity suggests potential therapeutic applications in conditions like Alzheimer's disease where modulation of cholinergic systems is beneficial .
2. Anticancer Activity
In vitro studies demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against cancer cell lines. The compound under review was tested alongside others, revealing promising results:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.65 |
Related Oxadiazole Derivative | HCT-116 | 0.48 |
Tamoxifen (Reference) | MCF-7 | 10.38 |
These findings indicate that the compound may possess comparable efficacy to established anticancer agents like Tamoxifen .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and affecting cell cycle progression .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Neuropharmacological Effects : A case study on muscarinic receptor modulators demonstrated enhanced cognitive function in animal models treated with selective M1 agonists, suggesting potential applications for cognitive enhancement drugs .
- Anticancer Efficacy : Another study evaluated a series of oxadiazole derivatives against various cancer types, showing that modifications in the chemical structure significantly influence their anticancer activity. The presence of electron-withdrawing groups at strategic positions was crucial for enhancing bioactivity .
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-9-2-5-12(7-13(9)17)20-8-11(6-14(20)21)16-18-15(19-22-16)10-3-4-10/h2,5,7,10-11H,3-4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFVGYMNWTYQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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